

An In-depth Technical Guide to 6-bromo-1H-benzoimidazole-4-carboxylic acid

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Compound of Interest

Compound Name: 6-bromo-1H-benzoimidazole-4-carboxylic Acid

Cat. No.: B1270903

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-bromo-1H-benzoimidazole-4-carboxylic acid**, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, potential suppliers, a plausible synthetic methodology, and insights into its potential biological activities and associated signaling pathways.

Chemical Identity and Properties

CAS Number: 255064-08-5[1][2]

Molecular Formula: C₈H₅BrN₂O₂[1]

Molecular Weight: 241.04 g/mol

The structural and physicochemical properties of **6-bromo-1H-benzoimidazole-4-carboxylic acid** are summarized in the table below.

Property	Value	Reference
CAS Number	255064-08-5	[1] [2]
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂	[1]
Molecular Weight	241.04 g/mol	
Appearance	Solid (form)	
SMILES String	OC(C1=CC(Br)=CC2=C1N=N2)=O	
InChI	1S/C8H5BrN2O2/c9-4-1-5(8(12)13)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)(H,12,13)	
InChI Key	UPXJWWRKIMKJCY-UHFFFAOYSA-N	

Potential Suppliers

A number of chemical suppliers list **6-bromo-1H-benzoimidazole-4-carboxylic acid** in their catalogs. Researchers interested in obtaining this compound can inquire with the following vendors:

Supplier	Website (Illustrative)
Sigma-Aldrich	--INVALID-LINK--
Tyger Scientific Inc.	--INVALID-LINK-- [2]
Veg-Pharm Co., Ltd.	--INVALID-LINK-- [3]
BLDpharm	--INVALID-LINK--
CymitQuimica	--INVALID-LINK--

Plausible Experimental Protocol for Synthesis

While a specific, validated experimental protocol for the synthesis of **6-bromo-1H-benzoimidazole-4-carboxylic acid** is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on established benzimidazole synthesis methodologies, such as those described in patent literature for analogous compounds[4]. The proposed method involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.

Step 1: Synthesis of 3-amino-4-aminobenzoic acid.

This intermediate can be synthesized from commercially available starting materials through standard aromatic substitution and reduction reactions.

Step 2: Bromination of 3-amino-4-aminobenzoic acid.

Selective bromination at the position para to the carboxylic acid group and ortho to an amino group would yield 3-amino-4-amino-6-bromobenzoic acid.

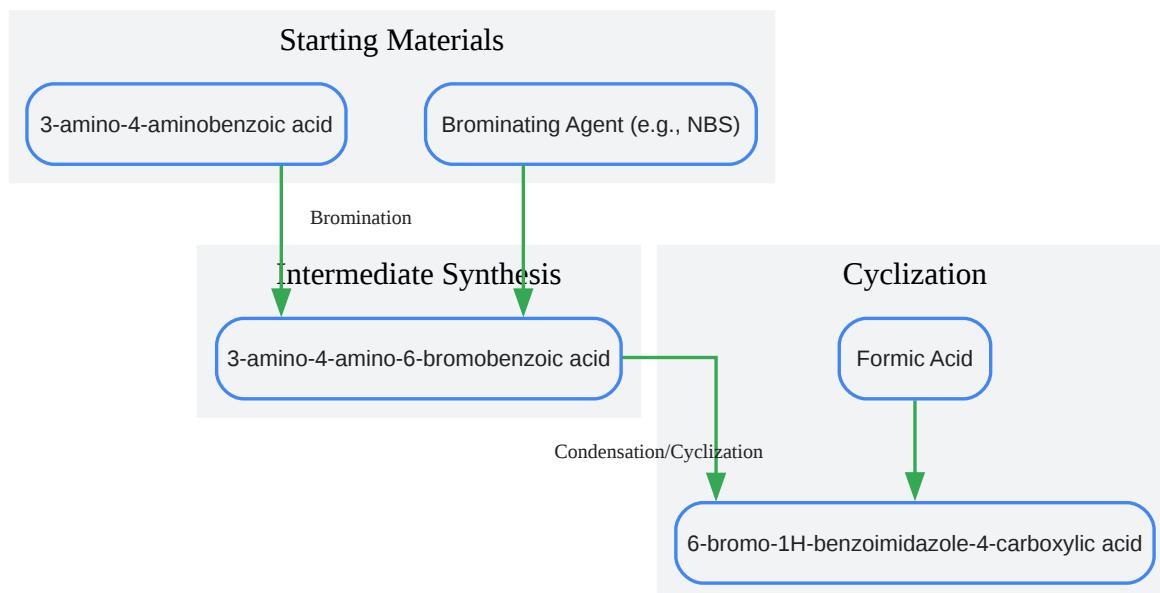
Step 3: Cyclization to form the benzimidazole ring.

The final step involves the cyclization of the substituted diamine with formic acid or a suitable equivalent to form the benzimidazole ring.

Detailed Proposed Procedure:

- Preparation of the reaction mixture: In a round-bottom flask, dissolve 3-amino-4-aminobenzoic acid (1 equivalent) in an appropriate solvent such as polyphosphoric acid or a high-boiling-point alcohol.
- Addition of cyclizing agent: Add formic acid (1.2 equivalents) to the reaction mixture.
- Reaction conditions: Heat the mixture to reflux (typically 100-150 °C) and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water to precipitate the crude product.

- Purification: The precipitate can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure **6-bromo-1H-benzoimidazole-4-carboxylic acid**.



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Caption: Proposed synthetic workflow for **6-bromo-1H-benzoimidazole-4-carboxylic acid**.

Potential Biological Activity and Signaling Pathways

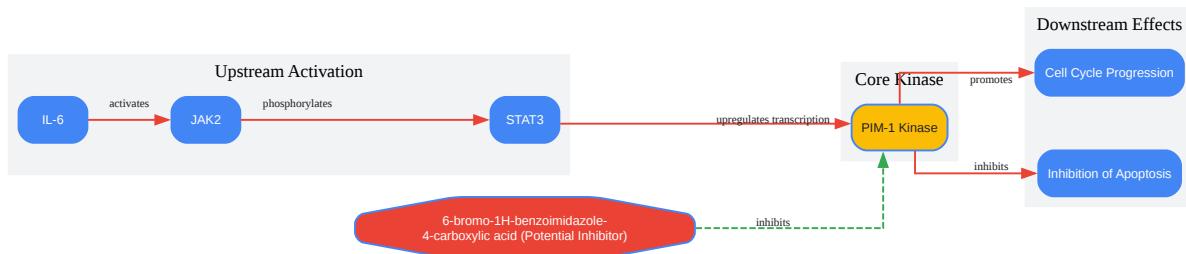
Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.^{[5][6]} The presence of a bromine substituent can further enhance the biological profile of these molecules.

Potential as an Anticancer Agent

Several studies have highlighted the potential of bromo-substituted benzimidazoles as anticancer agents. One plausible mechanism of action is the inhibition of key cellular kinases. For instance, certain tetrabromo-benzimidazole derivatives have been identified as inhibitors of

PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation.^[7] Inhibition of PIM-1 kinase can lead to the induction of apoptosis in cancer cells.

The PIM-1 signaling pathway is often upregulated in various cancers and is regulated by the JAK/STAT pathway.^[8] Cytokines such as IL-6 can activate the JAK2/STAT3 signaling cascade, leading to the increased expression of PIM-1.^[8] PIM-1 can then phosphorylate various downstream targets, promoting cell survival and proliferation. A potential inhibitor like **6-bromo-1H-benzimidazole-4-carboxylic acid** could interfere with this pathway, making it a target for cancer therapy.



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Caption: Potential inhibition of the PIM-1 signaling pathway.

Potential as an Antimicrobial Agent

Benzimidazole derivatives have been reported to exhibit antimicrobial activity through various mechanisms, including the inhibition of DNA gyrase.^[6] DNA gyrase is a bacterial enzyme essential for DNA replication, and its inhibition leads to bacterial cell death. The bromo-substituent on the benzimidazole ring may enhance the binding affinity of the compound to the enzyme's active site. Further investigation is warranted to explore the specific antimicrobial spectrum and mechanism of action of **6-bromo-1H-benzimidazole-4-carboxylic acid**.

Conclusion

6-bromo-1H-benzimidazole-4-carboxylic acid is a promising scaffold for the development of novel therapeutic agents. Its structural features suggest potential for anticancer and antimicrobial activities, possibly through the inhibition of key enzymes like PIM-1 kinase and DNA gyrase. This technical guide provides a foundational resource for researchers to further investigate the synthesis, biological activity, and therapeutic potential of this intriguing molecule. Further experimental validation of the proposed synthesis and biological targets is essential to fully elucidate its properties and applications in drug discovery.

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